1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine
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Overview
Description
1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine is a complex organic compound featuring multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine typically involves multi-step organic reactions. Common synthetic routes include:
Friedel-Crafts Acylation: This step introduces acyl groups to the aromatic rings, followed by reduction to form the desired alkyl groups.
Electrophilic Aromatic Substitution: This reaction is used to introduce various substituents onto the benzene rings.
Coupling Reactions: These reactions are employed to link the indole moieties to the central benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction is used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromatic rings and nitrogen atoms allow it to engage in π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Another diamine compound with similar structural features.
Benzimidazoles: Compounds containing a fused benzene and imidazole ring, sharing some structural similarities.
Indole Derivatives: Compounds based on the indole structure, which is also present in the target compound.
Uniqueness
1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine is unique due to its combination of multiple aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C54H52N4+2 |
---|---|
Molecular Weight |
757.0 g/mol |
IUPAC Name |
1-N,2-N-bis[2-(1-benzyl-3-ethyl-1-methylbenzo[e]indol-3-ium-2-yl)ethenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C54H50N4/c1-5-57-47-31-29-41-23-13-15-25-43(41)51(47)53(3,37-39-19-9-7-10-20-39)49(57)33-35-55-45-27-17-18-28-46(45)56-36-34-50-54(4,38-40-21-11-8-12-22-40)52-44-26-16-14-24-42(44)30-32-48(52)58(50)6-2/h7-36H,5-6,37-38H2,1-4H3/p+2 |
InChI Key |
CKXSSIUIZZLUAE-UHFFFAOYSA-P |
Canonical SMILES |
CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)CC4=CC=CC=C4)C=CNC5=CC=CC=C5NC=CC6=[N+](C7=C(C6(C)CC8=CC=CC=C8)C9=CC=CC=C9C=C7)CC |
Origin of Product |
United States |
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